(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group on a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of Hexanoic Acid Backbone: The hexanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group and other functional groups in a controlled and sustainable manner .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. Fluorine atoms can influence the hydrophobicity and electronic properties of peptides and proteins.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylpentanoic acid: Similar structure but with a pentanoic acid backbone.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-chloro-5-methylhexanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-ethylhexanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoic acid imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
1361228-40-1 |
---|---|
Molecular Formula |
C12H22FNO4 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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